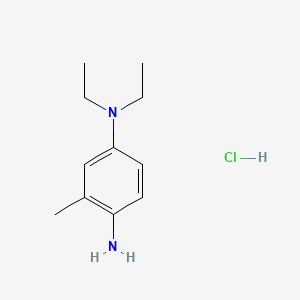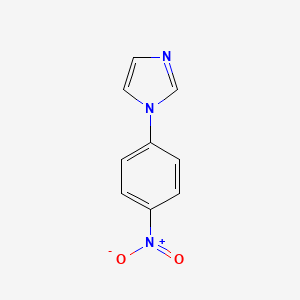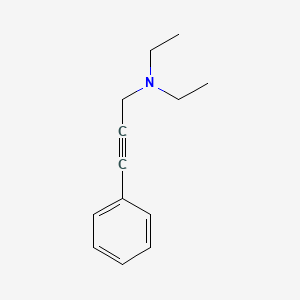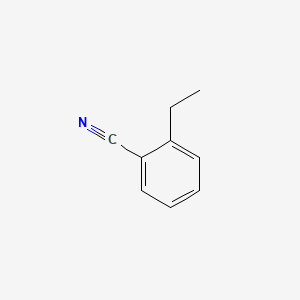
2-Amino-5-(diethylamino)toluene Monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-(diethylamino)toluene Monohydrochloride, also known as 4-(Diethylamino)-o-toluidine Monohydrochloride or 2-Methyl-4-(diethylamino)aniline Monohydrochloride, is a chemical compound with the CAS RN: 2051-79-8 . It is often used in the field of chemistry .
Molecular Structure Analysis
The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file . The molecular formula is C11H18N2.ClH and the molecular weight is 214.735 .Physical and Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It has a molecular weight of 214.735 . It appears as a white to almost white powder or crystal .Scientific Research Applications
Transformation and Excretion in Biological Systems
- A study by (Arita et al., 1970) explored the transformation and excretion of metoclopramide, a compound related to 2-Amino-5-(diethylamino)toluene Monohydrochloride, in rabbits. It revealed the transformation products and how these compounds are processed in biological systems.
Pharmacokinetics and Tolerance in New Compounds
- Research on a new antiulcer compound related to this compound was conducted by (Uckert et al., 1989). This study evaluated the tolerability and pharmacokinetics of the compound in humans, highlighting its potential in medical applications.
Physical Properties Analysis
- The study of the molar refraction and polarizability of a similar compound, by (Sawale et al., 2016), provides insights into its physical properties in different solutions, crucial for understanding its behavior in various environments.
Amphiphilic Triblock Copolymer Study
- Research by (Riegel et al., 2004) on an amphiphilic triblock copolymer related to this compound investigated its solution properties, contributing to the understanding of polymer science.
Near-Infrared Fluorophore Synthesis
- The synthesis of a near-infrared fluorophore, as explored by (Gao et al., 2017), demonstrates the use of compounds similar to this compound in imaging and diagnostics.
Synthesis and Structure of Metal Complexes
- A study on the synthesis of metal complexes involving a compound akin to this compound by (Abbas et al., 2020) sheds light on its potential in material science and catalysis.
Safety and Hazards
Properties
CAS No. |
24828-38-4 |
|---|---|
Molecular Formula |
C11H19ClN2 |
Molecular Weight |
214.73 g/mol |
IUPAC Name |
[4-(diethylamino)-2-methylphenyl]azanium;chloride |
InChI |
InChI=1S/C11H18N2.ClH/c1-4-13(5-2)10-6-7-11(12)9(3)8-10;/h6-8H,4-5,12H2,1-3H3;1H |
InChI Key |
MPLZNPZPPXERDA-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC(=C(C=C1)N)C.Cl |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)[NH3+])C.[Cl-] |
| 2051-79-8 24828-38-4 |
|
Pictograms |
Acute Toxic; Irritant; Environmental Hazard |
Related CAS |
54749-07-4 2051-79-8 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















